
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Photophysical Properties in Different Solvents
The absorption and fluorescence characteristics of chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, show significant solvatochromic effects due to intramolecular charge transfer (ICT) interactions. These derivatives exhibit bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents, indicating a large difference in dipole moment between the ground and excited states. This suggests their potential application in photophysical studies and the design of fluorescence-based sensors (Kumari et al., 2017).
Anti-inflammatory and Antibacterial Agents
A study on novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, demonstrated significant anti-inflammatory and antibacterial activities. These compounds, synthesized through both conventional and microwave-assisted methods, showed high yields and environmentally friendly profiles, making them promising candidates for therapeutic applications (Ravula et al., 2016).
Antitubercular Activity
Derivatives of 4-(5-nitrofuran-2-yl)prop-2-en-1-one have been identified as potential antitubercular agents. A series of these compounds exhibited promising activity against Mycobacterium tuberculosis H37Rv with low cytotoxicity. One particular compound, (E)-3-(5-nitrofuran-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one, showed very potent activity, highlighting the potential for developing new treatments for tuberculosis (Tawari et al., 2010).
PET Imaging of Microglia
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives have been explored for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is significant for non-invasively studying neuroinflammation and its contribution to various neuropsychiatric disorders (Horti et al., 2019).
Synthesis and Application in Organic Electronics
Research into novel hybrid polymers with thiophenylanilino and furanylanilino backbones, including derivatives with 4-nitrophenyl side groups, suggests applications in organic electronics. These polymers demonstrate electroactive properties and potential for use in the development of electronic devices (Baldwin et al., 2008).
properties
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-12-2-1-3-13-19)11-9-16-8-10-17(24-16)14-4-6-15(7-5-14)20(22)23/h4-11H,1-3,12-13H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPTXPKQTAZEBV-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

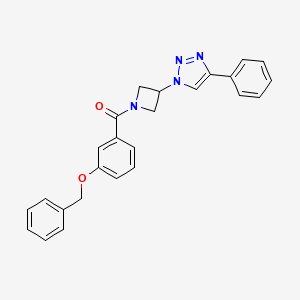
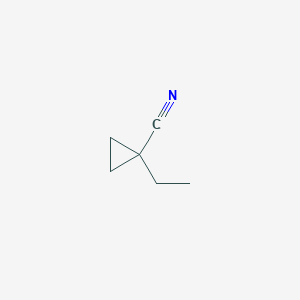
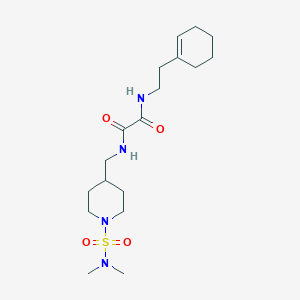
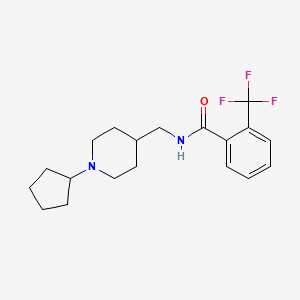

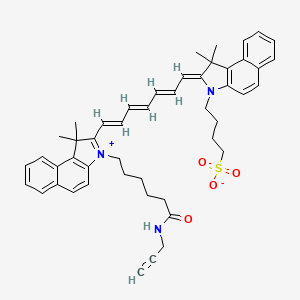
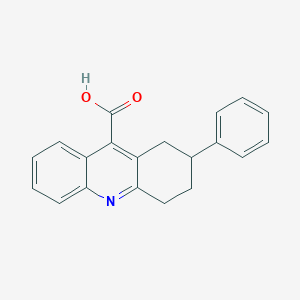

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)


![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)